6-Phenylhexanoyl chloride

Overview

Description

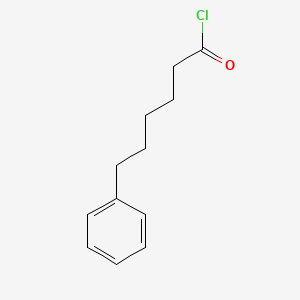

6-Phenylhexanoyl chloride is an organic compound with the chemical formula C12H15ClO . It is a colorless to light yellow liquid . It is soluble in polar organic solvents such as ether and methanol . It is commonly used in scientific research and industrial applications.

Synthesis Analysis

The synthesis of this compound generally involves the reaction of 6-phenylhexanoic acid with an acidic chlorinating agent such as thionyl chloride . The resulting acyl chloride then reacts with hydrogen chloride to produce this compound .Molecular Structure Analysis

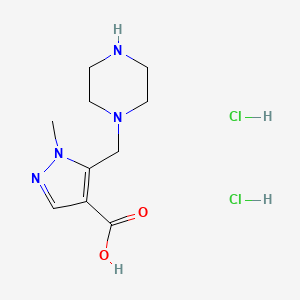

The molecular structure of this compound consists of a six-carbon chain (hexanoyl) with a phenyl group (a ring of six carbon atoms) attached to one end and a chloride group attached to the other .Physical and Chemical Properties Analysis

This compound is a colorless to light yellow liquid . It is soluble in polar organic solvents such as ether and methanol . The exact melting and boiling points are currently unknown due to lack of data .Scientific Research Applications

Polymer Production 6-Phenylhexanoyl chloride is used in the production of poly-3-hydroxyalkanoates (PHAs), a type of polyester. Pseudomonas putida effectively produces PHAs from 6-Phenylhexanoic acid, a related compound, containing 3-hydroxy-6-phenylhexanoate units. These PHAs have applications in biodegradable plastics and biomaterials (Hazer, Lenz, & Fuller, 1996).

Catalysis in Chemical Reactions this compound is involved in the synthesis of complex organic compounds. For example, it is used in the synthesis of GB-115, a potential selective anxiolytic, indicating its role in the development of new pharmaceutical compounds (Kir’yanova et al., 2011).

Material Synthesis The compound is used in the synthesis of tertiary hydroxyesters from diacid chlorides using organomanganese reagents. This demonstrates its utility in creating specialized chemical structures, potentially for use in materials science or as intermediates in organic synthesis (Leznoff & Yedidia, 1980).

Analytical Chemistry In analytical chemistry, this compound derivatives are used in the extraction of noble metals. This application highlights its role in the purification and concentration of valuable metal ions, which is crucial in both industrial and research contexts (Zolotov et al., 1978).

Sensor Technology The compound is used in the development of all-solid-state chloride sensors, indicating its role in creating sensitive and specific detection systems for ions. Such sensors have applications in environmental monitoring, clinical diagnostics, and industrial processes (Cheng et al., 2011).

Safety and Hazards

6-Phenylhexanoyl chloride may be irritating and corrosive to the skin and eyes . It is recommended to avoid direct contact and ensure good ventilation during use. Appropriate personal protective measures such as wearing protective eyewear, gloves, and clothing should be taken. In case of contact or inhalation, it is advised to rinse with plenty of water and seek medical assistance if necessary .

Biochemical Analysis

Biochemical Properties

It has been used in the synthesis of GB-115, a potential selective anxiolytic . The compound interacts with glycine and L-tryptophan during the synthesis process .

Cellular Effects

Its derivative, GB-115, has shown anxiolytic activity in animal models .

Molecular Mechanism

It is known to participate in the synthesis of GB-115, where it undergoes acylation with glycine under alkaline conditions at 0°C .

Dosage Effects in Animal Models

While there is no direct information available on the dosage effects of 6-Phenylhexanoyl chloride in animal models, its derivative GB-115 has shown anxiolytic activity in animal models in the dose range of 0.0025 – 0.2500 mg/kg i.p. and 0.1 – 0.2 mg/kg peroral .

Properties

IUPAC Name |

6-phenylhexanoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWOCDJBMOYTZLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(Cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2929231.png)

![N-ethyl-4-methylbenzo[d]thiazol-2-amine](/img/structure/B2929234.png)

![(3-{[(4-Methylphenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2929235.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2929239.png)

![1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(3-chlorophenyl)hydrazone]](/img/structure/B2929244.png)

![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2929245.png)

![1-acetyl-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)piperidine-4-carboxamide](/img/structure/B2929247.png)